molecular formula C22H21NO3S B2975852 Methyl 2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 896615-79-5

Methyl 2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2975852
CAS RN: 896615-79-5
M. Wt: 379.47
InChI Key: MYUWGOOFKHUOSK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Benzylic compounds are known to undergo various types of reactions. For instance, benzylic halides typically react via SN1 or SN2 pathways, depending on the degree of substitution . Oxidation of alkyl side-chains is another common reaction for benzylic compounds .

Scientific Research Applications

Conductive Binders for Lithium Ion Batteries

Research on cyclopentadithiophene and methyl-2,5-dibromobenzoate copolymers, related to the chemical family of thiophenes, indicates their application as conductive binders in lithium-ion batteries. These polymers, when mixed with silicon nanoparticles, enhance the specific capacity and stability of anode electrodes, showcasing their importance in improving energy storage technologies (Kuo-Lung Wang et al., 2017).

Synthetic Routes in Organic Chemistry

Research demonstrates the versatility of palladium-catalyzed reactions in synthesizing complex organic compounds. For instance, palladium iodide catalyzed multicomponent carbonylative approaches enable the creation of functionalized isoindolinone and isobenzofuranimine derivatives from 2-alkynylbenzamides, highlighting innovative pathways in organic synthesis (R. Mancuso et al., 2014).

Polymeric and Solid Lipid Nanoparticles in Agriculture

Studies on polymeric and solid lipid nanoparticles, such as those involving carbendazim (a benzimidazole carbamate), suggest their potential in agricultural applications for sustained release of active compounds. These carrier systems offer benefits like improved release profiles, reduced environmental toxicity, and enhanced efficiency in preventing fungal diseases (E. Campos et al., 2015).

Advanced Materials and Catalysis

The exploration of cyclopalladated complexes of thiobenzamide derivatives, including those involving palladium(0) and palladium(II), underscores the role of such compounds in the development of new materials and catalytic processes. These studies contribute to the understanding of metal-organic interactions, which are crucial for catalytic applications and the synthesis of novel materials (M. Nonoyama et al., 1995).

Environmental Chemistry

Investigations into the photochemical degradation of crude oil components, including benzothiophene derivatives, illuminate the pathways of environmental degradation of pollutants. Understanding the degradation mechanisms of such compounds is essential for assessing the environmental impact of oil spills and developing strategies for mitigation (J. Andersson & Stefan Bobinger, 1996).

properties

IUPAC Name

methyl 2-[(4-benzylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S/c1-14-15(2)27-21(19(14)22(25)26-3)23-20(24)18-11-9-17(10-12-18)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUWGOOFKHUOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-benzylbenzamido)-4,5-dimethylthiophene-3-carboxylate

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